N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide and its derivatives have been synthesized and studied for various biological activities. For example, a series of chalcone hybrids exhibited moderate to good antibacterial, anti-inflammatory, and antioxidant activities. These activities were further supported by molecular docking analysis with the cyclooxygenase enzyme (R. Sribalan et al., 2016).
Chemosensor Applications
A novel pyridine-pyrazole based “turn-off” fluorescent chemosensor, PPPC, was designed and synthesized. This chemosensor shows high selectivity and sensitivity towards Fe3+ ions in solution, offering potential in metal ion detection (P. Madhu & P. Sivakumar, 2019).
Insecticidal and Fungicidal Activities
Some novel carboxamides synthesized from pyrazole carbonyl chloride showed promising insecticidal and fungicidal activities. These compounds were evaluated against oriental armyworm and various fungi, demonstrating their potential in agricultural applications (Hongwei Zhu et al., 2014).
Imaging and Diagnostic Applications
In the field of medical imaging, compounds like this compound have been utilized in the synthesis of potential PET agents for imaging IRAK4 enzyme in neuroinflammation. Such applications highlight the relevance of these compounds in diagnostic and therapeutic research (Xiaohong Wang et al., 2018).
Luminescence and Electronic Applications
The ligand N , N , N 1 , N 1 -(2,6-bis((3-(aminoethyl)-5-methyl-1H-pyrazol-1-yl)methyl)pyridine)hexakis(acetic acid), a pyridine derivative, was designed for sensitizing the emission of lanthanides. This has implications in luminescence and possibly in the development of electronic materials (R. Tang et al., 2011).
Spin State Applications
In another study, pyrazole derivatives were used to synthesize iron(II) complexes, exhibiting thermal spin-crossover (SCO) properties. These properties are significant in the field of materials science, particularly for sensors and switches (Izar Capel Berdiell et al., 2021).
properties
IUPAC Name |
N-pyridin-2-yl-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQREALHEBNTEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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